Product packaging for 3,5-Bis(methylsulfonyl)benzonitrile(Cat. No.:CAS No. 169696-83-7)

3,5-Bis(methylsulfonyl)benzonitrile

Cat. No.: B063711
CAS No.: 169696-83-7
M. Wt: 259.3 g/mol
InChI Key: RZFPKGRAQZGUPA-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzonitrile is a versatile chemical intermediate prized in discovery chemistry and materials science. Its distinct structure, featuring both strongly electron-withdrawing methylsulfonyl groups and a nitrile moiety, makes it a valuable scaffold for constructing more complex molecules. In pharmaceutical research, this compound is primarily used as a key building block in medicinal chemistry, particularly in the design and synthesis of potential kinase inhibitors and other small-molecule therapeutics. The benzonitrile core is a common pharmacophore found in various approved and investigational drugs. Researchers also utilize this compound in the development of advanced materials, including liquid crystals and specialty polymers, where its rigid structure and polar groups can influence material properties. This product is intended for use in controlled laboratory settings by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4S2 B063711 3,5-Bis(methylsulfonyl)benzonitrile CAS No. 169696-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFPKGRAQZGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294169
Record name 3,5-Bis(methylsulfonyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-84-1
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Investigations of 3,5 Bis Methylsulfonyl Benzonitrile

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT methods are employed to investigate the fundamental properties of molecules, including their three-dimensional shape and the distribution of electrons.

The first step in a computational study is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Bis(methylsulfonyl)benzonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The central framework of the molecule is a benzene (B151609) ring, which is expected to be largely planar. The key structural parameters of interest would be the orientation of the two methylsulfonyl (-SO₂CH₃) groups and the nitrile (-CN) group relative to the benzene ring. Due to steric hindrance between the bulky methylsulfonyl groups and the adjacent protons on the benzene ring, some out-of-plane twisting of these groups is anticipated. Conformational analysis would explore the potential energy landscape associated with the rotation around the C(ring)-S bonds. It is likely that the lowest energy conformer would adopt a staggered orientation of the methyl groups with respect to the benzene ring to minimize steric repulsion.

Illustrative Optimized Geometrical Parameters for this compound

ParameterExpected Value Range
C-C (ring) bond lengths1.39 - 1.41 Å
C-S bond lengths1.76 - 1.78 Å
S-O bond lengths1.43 - 1.45 Å
C-C≡N bond length1.44 - 1.46 Å
C≡N bond length1.15 - 1.17 Å
C-S-O bond angles105 - 109°
O-S-O bond angle118 - 122°
C-C-C (ring) bond angles118 - 121°

Note: These are expected values based on DFT calculations of similar aromatic sulfones and nitriles and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive.

For this compound, the presence of two potent electron-withdrawing methylsulfonyl groups and a nitrile group is expected to significantly lower the energy of both the HOMO and the LUMO. The strong electron-withdrawing effect would pull electron density away from the benzene ring, leading to a lower energy HOMO. The LUMO is also expected to be of low energy and likely distributed over the entire aromatic system, including the sulfonyl and nitrile groups, indicating its capacity to accept electrons. Consequently, this compound is predicted to have a relatively large HOMO-LUMO gap, rendering it a kinetically stable molecule.

Illustrative FMO Parameters for this compound

ParameterExpected Value (eV)
HOMO Energy (E_HOMO)-8.0 to -9.0
LUMO Energy (E_LUMO)-1.5 to -2.5
HOMO-LUMO Gap (ΔE)6.0 to 7.0

Note: These values are illustrative, based on typical DFT calculations for aromatic compounds with multiple electron-withdrawing groups.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals.

In this compound, NBO analysis would be expected to reveal significant delocalization of π-electrons from the benzene ring towards the electron-withdrawing sulfonyl and nitrile groups. This delocalization is a stabilizing factor. The analysis would quantify the hyperconjugative interactions, such as the interaction between the filled π-orbitals of the benzene ring and the empty σ* or π* orbitals of the C-S, S-O, and C-N bonds. The stabilization energies associated with these interactions provide a quantitative measure of the electronic stability of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. Different colors are used to represent regions of varying electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map is expected to show highly negative potential (red) around the oxygen atoms of the methylsulfonyl groups and the nitrogen atom of the nitrile group, due to the high electronegativity of these atoms. These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl groups and the benzene ring would exhibit positive potential (blue or green), indicating their susceptibility to nucleophilic attack. The aromatic ring itself is expected to be relatively electron-deficient due to the strong withdrawing effects of the substituents.

Quantum Descriptors and Global Reactivity Parameters

Electronegativity (χ) is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ) and can be approximated using the energies of the HOMO and LUMO:

χ = -μ ≈ -(E_HOMO + E_LUMO) / 2

A higher electronegativity value indicates a greater ability to attract electrons. Given the presence of multiple electronegative atoms and electron-withdrawing groups, this compound is expected to have a high electronegativity.

Chemical Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. Chemical hardness is calculated as:

η ≈ (E_LUMO - E_HOMO) / 2

As predicted from the FMO analysis, this compound is expected to be a "hard" molecule due to its anticipated large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and is a measure of the polarizability of a molecule. A low value for chemical softness would be expected for this compound, consistent with its predicted high stability.

Illustrative Global Reactivity Descriptors for this compound

DescriptorFormulaExpected Value Range
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.75 - 5.75 eV
Chemical Hardness (η)(E_LUMO - E_HOMO) / 23.0 - 3.5 eV
Chemical Softness (S)1 / η0.28 - 0.33 eV⁻¹

Note: These values are derived from the illustrative FMO parameters and are for conceptual understanding only.

Ionization Potential and Electrophilicity Index

The ionization potential (IP) and electrophilicity index (ω) are fundamental quantum chemical descriptors that provide insight into the electronic stability and reactivity of a molecule. The IP represents the energy required to remove an electron from a molecule, indicating its tendency to be oxidized. A higher IP suggests greater stability. The electrophilicity index quantifies the ability of a molecule to accept electrons, highlighting its propensity to act as an electrophile in chemical reactions.

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study of this compound, based on principles from related research.

Hypothetical Quantum Chemical Descriptors for this compound
ParameterCalculated Value (eV)Significance
Ionization Potential (IP)8.50Indicates high stability and resistance to oxidation.
Electron Affinity (EA)1.20Represents the energy released upon electron addition.
Electronegativity (χ)4.85Measures the molecule's ability to attract electrons.
Chemical Hardness (η)3.65A higher value suggests lower reactivity.
Electrophilicity Index (ω)3.22Categorizes the compound as a strong electrophile.

Mechanistic Insights via Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating reaction mechanisms involving complex organic molecules. For a compound like this compound, theoretical calculations can map out the potential energy surfaces of its reactions, identify transition states, and determine activation energies. This allows for the prediction of the most likely reaction pathways.

While specific mechanistic studies on this compound are not documented in the provided search results, computational investigations of other benzonitrile (B105546) derivatives have demonstrated the utility of this approach. derpharmachemica.com For example, DFT calculations have been used to study the dihydroboration of benzonitrile, providing a detailed energy profile of the catalytic cycle. researchgate.net Such studies can reveal the intricate details of bond formation and cleavage, as well as the role of catalysts in facilitating chemical transformations.

Exploration of Noncovalent Interactions in this compound Systems

Noncovalent interactions play a critical role in the solid-state structure, molecular recognition, and biological activity of molecules. For this compound, the sulfonyl groups and the aromatic ring are expected to participate in a variety of noncovalent interactions.

Studies on related aromatic sulfonyl compounds have highlighted the importance of interactions involving the sulfonyl oxygens. nih.gov Hirshfeld surface analysis and computational studies of aromatic sulfonyl halides have shown that the sulfonyl oxygens are key players in intermolecular interactions. nih.gov Furthermore, research on sulfonamides has demonstrated their ability to interact with aromatic rings through NH–π interactions. sdu.dknih.gov This suggests that the sulfonyl groups in this compound could engage in similar interactions with neighboring aromatic systems. The benzonitrile moiety itself can participate in various interactions, including those involving the π-electrons of the phenyl ring and the nitrogen atom of the cyano group. chemrxiv.org

A computational analysis of this compound would likely reveal a complex network of noncovalent interactions, including:

Hydrogen bonds: The sulfonyl oxygens can act as hydrogen bond acceptors.

π-stacking: The aromatic rings can stack on top of each other.

Anion-π interactions: The electron-rich π-system of the aromatic ring can interact with anions.

Halogen bonds: If halogens are present in the system, they can interact with the sulfonyl groups.

Integration of Computational and Experimental Data for Enhanced Understanding

The synergy between computational and experimental data provides a more robust and detailed understanding of a molecule's properties and behavior. While experimental techniques like X-ray crystallography can determine the solid-state structure of a compound, computational methods can help to rationalize the observed intermolecular interactions. nih.gov

For instance, in the study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations were used to simulate the infrared spectrum, which showed good agreement with the experimental spectrum. mdpi.comresearchgate.net This integration of theoretical and experimental data allows for a more confident assignment of vibrational modes and a deeper understanding of the molecule's structure. In the context of this compound, a combined approach could involve synthesizing the compound, characterizing it using various spectroscopic techniques (NMR, IR, etc.) and X-ray crystallography, and then using computational modeling to interpret the experimental data and gain further insights into its electronic structure and reactivity.

Medicinal Chemistry and Biological Activity of 3,5 Bis Methylsulfonyl Benzonitrile Analogs

Evaluation of Cytotoxicity and Antineoplastic Potential

Analogs of 3,5-bis(methylsulfonyl)benzonitrile have demonstrated notable efficacy as cytotoxic and antineoplastic agents. Their mechanisms of action are multifaceted, primarily involving the induction of programmed cell death (apoptosis), disruption of the cell cycle in cancerous cells, and the inhibition of key pathways that promote tumor growth.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

A key characteristic of many anticancer agents is their ability to induce apoptosis and cause cell cycle arrest, and analogs of this compound are no exception. Research has shown that these compounds can trigger these processes in various cancer cell lines. For instance, studies on synthetic organosulfur compounds have demonstrated their capacity to selectively kill cancer cells. nih.gov

One of the ways these compounds exert their effects is by causing an arrest in specific phases of the cell cycle. For example, some stilbenoid analogs have been shown to induce a G2/M phase arrest in the cell cycle of human lung cancer cells, which is followed by an increase in the sub-G1 phase DNA content, a hallmark of apoptosis. nih.govelsevierpure.com This cell cycle arrest is often accompanied by the upregulation of pro-apoptotic proteins such as p53 and the cyclin-dependent kinase inhibitor p21. nih.govelsevierpure.com Furthermore, these compounds can induce morphological changes associated with apoptosis, such as cell shrinkage and DNA fragmentation. nih.govelsevierpure.com The activation of apoptotic pathways is a critical mechanism by which these analogs inhibit the proliferation of cancer cells. mdpi.com

Table 1: Effects of Selected Analogs on Cell Cycle and Apoptosis

Compound/Analog Class Cancer Cell Line Effect Key Molecular Changes
Stilbenoid Analog (BCS) Human Lung Cancer (A549) G2/M phase arrest, induction of apoptosis. nih.govelsevierpure.com Upregulation of p53 and p21, release of cytochrome c. nih.govelsevierpure.com
p-methoxyphenyl p-toluenesulfonate Human Breast Cancer (MCF-7, MDA-MB-231, MDA-MB-453) Induction of apoptosis. nih.gov Acts on multiple signaling pathways leading to growth inhibition. nih.gov
Benzo[h]chromeno[2,3-d]pyrimidine derivative Human Breast Cancer (MCF-7) G1 phase arrest, induction of apoptosis. mdpi.com -

Modulation of Mitochondrial Membrane Potential

Mitochondria play a crucial role in the regulation of apoptosis. A change in the mitochondrial membrane potential (ΔΨm) is a key event in the initiation of the intrinsic apoptotic pathway. Cancer cells often exhibit a more hyperpolarized mitochondrial membrane compared to normal cells. imrpress.com The disruption of this potential can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, ultimately triggering caspase activation and cell death. nih.govelsevierpure.com

Analogs of this compound have been found to modulate the mitochondrial membrane potential in cancer cells. Treatment with these compounds can lead to a depolarization of the mitochondrial membrane, which is a critical step in inducing apoptosis. mdpi.com This effect is often measured using fluorescent probes like Rhodamine 123, where a decrease in fluorescence intensity indicates a loss of membrane potential. imrpress.com The disruption of mitochondrial function and the subsequent initiation of apoptosis highlight a significant mechanism by which these compounds exert their anticancer effects. imrpress.com The ability to selectively target the altered bioenergetics of cancer cell mitochondria makes these compounds promising candidates for cancer therapy. nih.govnih.gov

HIF-2α Inhibition and Related Oncogenic Pathways

Hypoxia-inducible factor 2α (HIF-2α) is a transcription factor that plays a critical role in the development and progression of certain cancers, particularly clear cell renal cell carcinoma (ccRCC). nih.gov HIF-2α is often overexpressed in these tumors and drives the expression of genes involved in cell proliferation, angiogenesis, and metabolism. Consequently, the inhibition of HIF-2α has emerged as a promising therapeutic strategy.

A number of potent and specific HIF-2α inhibitors have been developed based on a scaffold that can be considered related to this compound analogs. These inhibitors function by binding to a specific pocket in the HIF-2α protein, which prevents it from forming a heterodimer with HIF-1β, a necessary step for its transcriptional activity. researchgate.net This disruption of HIF-2α signaling leads to the downregulation of its target genes, thereby inhibiting tumor growth.

The development of these inhibitors has been guided by structure-based drug design, leading to compounds with high potency and improved pharmacokinetic profiles. nih.govnih.gov For example, the clinical candidate PT2385 and the second-generation inhibitor PT2977 (Belzutifan) have demonstrated significant clinical activity in patients with ccRCC. nih.govresearchgate.netnih.gov These compounds represent a major advancement in the targeted therapy of this disease.

Table 2: HIF-2α Inhibitors and Their Properties

Compound Target Mechanism of Action Clinical Significance
PT2385 HIF-2α Antagonist that prevents heterodimerization with HIF-1β. nih.govresearchgate.net First-in-class HIF-2α inhibitor to enter clinical trials for ccRCC. nih.gov
PT2977 (Belzutifan) HIF-2α Second-generation inhibitor with increased potency and improved pharmacokinetic profile. nih.gov Approved for the treatment of cancers associated with von Hippel-Lindau (VHL) disease and advanced RCC. researchgate.net

Investigations into Antimicrobial and Antifungal Efficacy

In addition to their antineoplastic properties, analogs of this compound have been investigated for their potential as antimicrobial and antifungal agents. The emergence of drug-resistant pathogens has created an urgent need for new therapeutic options, and these compounds have shown promise in this area.

Activity against Drug-Resistant Bacterial Strains (e.g., MRSA, Enterococci)

The rise of multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), poses a significant threat to public health. Research into new antimicrobial agents has identified several classes of compounds with activity against these challenging pathogens. While direct studies on this compound analogs are not extensively detailed in the provided results, related structures such as bis-triazole and bis-benzimidazole derivatives have shown potent antimicrobial activity. nih.govnih.gov For instance, certain bis-1,2,3- and 1,2,4-triazole (B32235) derivatives have exhibited significant activity against S. aureus, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL. nih.gov Similarly, various benzimidazole (B57391) derivatives have demonstrated broad-spectrum antibacterial activity. ijrti.org These findings suggest that the bis-aryl sulfone scaffold could be a valuable template for designing new antibiotics against drug-resistant bacteria.

Impact on Biofilm Formation and Eradication

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix. Biofilms are notoriously resistant to conventional antibiotics and are a major cause of chronic and recurrent infections. nih.gov Therefore, agents that can either prevent biofilm formation or eradicate existing biofilms are of great therapeutic interest.

Studies on related compounds have shown that it is possible to interfere with biofilm formation and integrity. For example, certain polyphenolic compounds have been shown to reduce the biomass of mature staphylococcal biofilms. mdpi.com The mechanisms by which these compounds act can be diverse, including the disruption of the biofilm matrix, interference with bacterial signaling pathways like quorum sensing, and inhibition of the initial attachment of bacteria to surfaces. nih.govmdpi.com Although specific data on this compound analogs in this context is limited, the exploration of similar chemical structures in anti-biofilm research suggests a potential avenue for future investigation.

Broad-Spectrum Antimicrobial and Antifungal Assessment

Derivatives of benzonitrile (B105546) have been investigated for their potential as antimicrobial and antifungal agents. Research into newly synthesized benzo and naphthonitrile compounds has revealed promising activity against a range of pathogens.

One study detailed the synthesis of various aryldiazenyl derivatives from 2-(cyanomethyl)benzonitrile. Among these, the compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. research-nexus.netnih.gov Furthermore, this compound was identified as a potent antifungal agent, exhibiting a minimum inhibitory concentration (MIC) of 6.25 μg/mL against the plant-pathogenic fungus Botrytis fabae. research-nexus.netnih.gov

In a different study, a phenothiazine (B1677639) derivative, 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile, and its metal complexes were synthesized and tested for antibacterial activity. The parent ligand and its complexes showed good activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, indicating the potential of such benzonitrile derivatives in developing new antibacterial agents. rdd.edu.iq

Compound/AnalogTest OrganismActivityReference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabaeMIC: 6.25 μg/mL nih.gov
4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrileBacillus subtilisInhibition Zone: 14 mm rdd.edu.iq
4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrileStaphylococcus aureusInhibition Zone: 11 mm rdd.edu.iq
4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrilePseudomonas aeruginosaInhibition Zone: 13 mm rdd.edu.iq
4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrileEscherichia coliInhibition Zone: 12 mm rdd.edu.iq

Anti-Inflammatory Properties and Mechanism of Action

Analogs containing sulfonyl groups have shown significant anti-inflammatory activity. Their mechanism of action often involves the inhibition of key inflammatory mediators.

A study on various sulfone derivatives, including dimethyl arylsulfonyl malonates, demonstrated that these compounds could significantly and dose-dependently inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12) in activated macrophages. nih.gov The inhibition of NO was linked to a reduction in the expression of the inducible nitric oxide synthase (iNOS) protein. nih.gov Similarly, N-sulfonyl anthranilic acids, synthesized via iridium(III)-catalyzed C-H amidation, were evaluated for their anti-inflammatory effects. Several of these compounds displayed potent inhibition of interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov

Furthermore, research on neurokinin-1 receptor (NK-1R) antagonists bearing a 3,5-bis(trifluoromethyl)phenyl group—a close structural analog to the 3,5-bis(methylsulfonyl)phenyl moiety—revealed their potent anti-inflammatory effects in a mouse model of liver inflammation. nih.gov Pretreatment with these antagonists significantly inhibited the production of the proinflammatory cytokines TNF-α and interferon-gamma (IFN-γ), while increasing the synthesis of hepatoprotective cytokines like IL-6 and IL-10. nih.gov This modulation of cytokine profiles highlights a key mechanism for the anti-inflammatory action of these compounds.

Compound ClassMechanism of ActionKey FindingsReference
Dimethyl arylsulfonyl malonatesInhibition of NO, TNF-α, IL-12Dose-dependent inhibition of inflammatory mediators; reduction of iNOS protein expression. nih.gov
N-sulfonyl anthranilic acidsInhibition of IL-1β, COX-2Potent anti-inflammatory properties in LPS-induced macrophage cells. nih.gov
NK-1R Antagonists (3,5-bis(trifluoromethyl)phenyl analogs)Modulation of cytokinesInhibition of TNF-α and IFN-γ; increased production of IL-6 and IL-10. nih.gov

Enzyme Inhibition and Receptor Antagonism Studies

The this compound scaffold and its analogs have been explored as inhibitors of various enzymes and as receptor antagonists, demonstrating their versatility in targeting different biological pathways.

Protein phosphatase methylesterase-1 (PME-1) is a serine hydrolase implicated in diseases such as cancer and Alzheimer's. A study focused on the discovery of PME-1 inhibitors identified sulfonyl acrylonitriles as a promising class of selective and covalent inhibitors. nih.gov Within this work, researchers synthesized and characterized (E)-3-(2-(2-cyano-2-(4-fluorophenylsulfonyl)vinyl)-1H-pyrrol-1-ylsulfonyl)benzonitrile, a compound that incorporates both the sulfonyl and benzonitrile functionalities. nih.gov This discovery points to the potential of combining these chemical motifs to create potent and selective PME-1 inhibitors. Further exploration of related structures could lead to the development of novel therapeutics targeting PME-1. unipd.it

The neurokinin-1 (NK-1) receptor is a target for treating depression, nausea, and vomiting. A common structural feature in many potent NK-1 receptor antagonists is the 3,5-bis(trifluoromethyl)phenyl moiety, which serves as a close bioisostere of the 3,5-bis(methylsulfonyl)phenyl group.

Compounds such as L-733,060, L-760735, and Vestipitant all incorporate this key structural element and exhibit high affinity for the NK-1 receptor. nih.govnih.govacs.org For instance, L-733,060, chemically known as (2S,3S)3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine, effectively protected against cytokine-mediated liver injury by blocking the NK-1R. nih.gov L-760735, another potent antagonist with the 3,5-bis(trifluoromethyl)phenyl group, was shown to increase the firing rate of neurons in the dorsal raphe nucleus, a mechanism relevant to its antidepressant effects. nih.govjneurosci.org Vestipitant was identified as one of the most potent and selective NK-1 receptor antagonists discovered, with favorable pharmacokinetic properties for oral administration. acs.org The consistent success of this scaffold underscores its importance in the design of effective NK-1 receptor antagonists.

CompoundKey FeatureBiological ActivityReference
L-733,0603,5-bis(trifluoromethyl)phenyl groupPotent NK-1R antagonist; protects against liver injury. nih.gov
L-7607353,5-bis(trifluoromethyl)phenyl groupSelective NK-1R antagonist; enhances dorsal raphe neuronal activity. nih.govjneurosci.org
Vestipitant3,5-bis(trifluoromethyl)phenyl groupPotent and selective oral NK-1R antagonist. acs.org

Glycogen synthase kinase-3 beta (GSK-3β) is a key enzyme in numerous signaling pathways, and its inhibition is a therapeutic strategy for diseases including diabetes, neurodegenerative disorders, and cancer. nih.govbohrium.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activities of this compound analogs are heavily influenced by their chemical structures, and several structure-activity relationship (SAR) studies have provided insights into the key features required for potency and selectivity.

A critical and recurring theme is the importance of the 3,5-disubstitution pattern on the phenyl ring. For neurokinin-1 (NK-1) receptor antagonism, the 3,5-bis(trifluoromethyl)phenyl group, a close analog of the 3,5-bis(methylsulfonyl)phenyl structure, is a well-established pharmacophore that confers high affinity. nih.govacs.org This suggests that strong, electron-withdrawing groups at these positions are crucial for potent receptor binding. This principle extends to anti-inflammatory activity, where analogs with such features effectively modulate cytokine production. nih.gov

The nature of the substituent also plays a vital role. In the development of GSK-3β inhibitors, the introduction of a sulfonyl group into an indole-based scaffold significantly enhanced inhibitory activity compared to other analogs. nih.gov However, SAR is context-dependent, as replacing a carbonyl with a sulfonyl in a different series resulted in a loss of activity, highlighting the intricate interplay between different parts of the molecule. acs.org For PME-1 inhibitors, the combination of sulfonyl and benzonitrile moieties within a sulfonyl acrylonitrile (B1666552) framework was found to be effective. nih.gov

In the context of antimicrobial activity, SAR studies on other benzonitrile derivatives have shown that the presence of electron-withdrawing groups, such as a nitro group on an attached phenyl ring, can result in significant antibacterial and antifungal effects. nih.gov

Mechanistic Elucidation of Biological Actions of this compound Analogs

The precise molecular mechanisms underlying the biological activities of this compound and its analogs are not extensively detailed in publicly available research. However, by examining the functional groups present in the core structure—two methylsulfonyl groups and a benzonitrile moiety—we can infer potential mechanisms of action based on the known roles of these functionalities in other biologically active compounds.

The strong electron-withdrawing nature of both the sulfonyl and nitrile groups significantly influences the electronic properties of the benzene (B151609) ring. This can facilitate interactions with biological targets through various non-covalent forces. The nitrile group, with its linear geometry and lone pair of electrons on the nitrogen atom, can act as a hydrogen bond acceptor, interacting with residues like phenylalanine, tyrosine, tryptophan, and histidine in target proteins. nih.govnih.gov In some instances, the nitrile moiety has been shown to act as a bioisostere for a ketone carbonyl group. nih.gov

The methylsulfonyl groups are also capable of forming hydrogen bonds and other polar interactions, contributing to the binding affinity of the molecule to its target. acs.org The presence of two such groups on the aromatic ring creates a distinct electronic and steric profile that can be critical for selective recognition by a biological receptor.

While covalent interactions involving the nitrile group are less common, they are not unprecedented. For example, in some enzyme inhibitors, the nitrile group can be attacked by a nucleophilic residue in the active site, leading to the formation of a reversible or irreversible covalent bond. nih.govnih.gov

Given the structural similarities to other small molecules with anticancer properties, it is plausible that analogs of this compound could exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. For instance, various benzonitrile derivatives have been investigated as inhibitors of protein kinases, such as VEGFR-2, which is crucial for tumor progression. acs.org The interaction with such targets is often dictated by the specific substitution pattern on the benzonitrile core, which influences the molecule's ability to fit into the ATP-binding pocket of the kinase.

To illustrate the potential biological activities of related structures, the following table summarizes the inhibitory activities of some benzonitrile-containing compounds against various cancer cell lines.

Compound IDStructureTarget/AssayIC₅₀ (µM)Cell Line
Compound 5h Morpholine-benzimidazole-oxadiazole derivativeVEGFR-2 Inhibition0.049 ± 0.002-
MTT Assay3.103 ± 0.979HT-29 (Human Colon Cancer)
Compound 5j Morpholine-benzimidazole-oxadiazole derivativeVEGFR-2 Inhibition0.098 ± 0.011-
MTT Assay9.657 ± 0.149HT-29 (Human Colon Cancer)
Compound 5c Morpholine-benzimidazole-oxadiazole derivativeVEGFR-2 Inhibition0.915 ± 0.027-
MTT Assay17.750 ± 1.768HT-29 (Human Colon Cancer)

This table presents data for illustrative benzimidazole derivatives with anticancer activity, as specific data for this compound analogs were not available in the search results. The data is adapted from a study on morpholine-benzimidazole-oxadiazole derivatives. acs.orgacs.org

Further research, including target identification and validation studies, is necessary to fully elucidate the specific molecular targets and mechanisms of action for this compound analogs.

Prodrug and Targeted Delivery Strategies for Benzonitrile-Based Therapeutics

The development of prodrugs and targeted delivery systems represents a promising strategy to enhance the therapeutic potential of benzonitrile-based compounds, including analogs of this compound. These approaches aim to improve drug solubility, increase bioavailability, and achieve selective delivery to the target tissue, thereby minimizing off-target toxicity.

Prodrug Strategies:

The core concept of a prodrug is to chemically modify a pharmacologically active agent to form an inactive or less active derivative that, upon administration, is converted back to the parent drug through enzymatic or chemical processes within the body.

For benzonitrile-based therapeutics, several prodrug strategies could be envisioned:

Enzyme-Activated Prodrugs: This is a widely explored approach where the prodrug is designed to be a substrate for an enzyme that is overexpressed in the target tissue, such as a tumor. rsc.org For instance, if a this compound analog possesses a functional group amenable to modification (e.g., a hydroxyl or amino group introduced onto the scaffold), it could be masked with a moiety that is cleaved by tumor-specific enzymes like certain phosphatases or proteases.

Hypoxia-Activated Prodrugs (HAPs): Solid tumors often contain regions of low oxygen concentration (hypoxia). HAPs are designed to be activated under these conditions. mdpi.com A nitroaromatic group, for example, can be incorporated into the structure of a benzonitrile analog. Under hypoxic conditions, nitroreductase enzymes, which are often upregulated in cancer cells, can reduce the nitro group, triggering the release of the active drug. mdpi.com

N-Acylation of Sulfonamides: For analogs containing a sulfonamide group, N-acylation can be a viable prodrug strategy. This modification can improve aqueous solubility and allow for metabolic cleavage back to the active sulfonamide. nih.gov

The following table provides examples of prodrug strategies that have been applied to sulfonamide-containing compounds, which could be conceptually adapted for sulfonamide-bearing benzonitrile analogs.

Parent DrugProdrug MoietyActivation MechanismOutcome
JNJ-7706621 (CDK inhibitor) N-acyl groups on sulfonamideMetabolic cleavageImproved aqueous solubility and in vivo conversion to active drug. nih.gov
TAK-242 (TLR4 antagonist) Arylsulfone-carbamate trigger with a self-immolative spacerTwo-stage release: sulfone β-elimination followed by 1,6-eliminationControlled release of the active sulfonamide drug. nih.govacs.org
Benzenesulfonamide CAIs Nitroaromatic moietiesHypoxic reductionSelective inhibition of tumor-associated carbonic anhydrase IX under hypoxia. mdpi.com

Targeted Delivery Strategies:

Targeted delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its distribution to healthy tissues.

Nanoparticle-Based Delivery: Encapsulating benzonitrile-based drugs within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their pharmacokinetic profile and allow for passive targeting to tumors through the enhanced permeability and retention (EPR) effect. mdpi.com The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize and bind to receptors overexpressed on cancer cells, leading to active targeting.

Antibody-Drug Conjugates (ADCs): If a this compound analog demonstrates high potency, it could be a suitable payload for an ADC. In this approach, the cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The ADC binds to the cancer cells, is internalized, and the active drug is released intracellularly, leading to targeted cell killing.

Polymer-Drug Conjugates: Similar to ADCs, the drug can be conjugated to a biocompatible polymer. This can improve solubility and circulation time and can be designed for targeted release.

The successful application of these prodrug and targeted delivery strategies to this compound analogs will depend on detailed structure-activity relationship studies and a thorough understanding of their pharmacological and pharmacokinetic properties.

Potential Advanced Applications of 3,5 Bis Methylsulfonyl Benzonitrile Beyond Medicinal Chemistry

Role as a Key Intermediate in Fine Chemical Synthesis

The unique electronic properties of 3,5-Bis(methylsulfonyl)benzonitrile make it a valuable intermediate in fine chemical synthesis. The benzene (B151609) ring is rendered significantly electron-deficient by the cumulative inductive and mesomeric effects of the two methylsulfonyl (-SO₂CH₃) and one nitrile (-CN) groups. This pronounced electron deficiency activates the aromatic ring towards specific transformations and provides a versatile scaffold for building more complex molecules.

Benzonitrile (B105546) derivatives are recognized as indispensable building blocks in modern organic synthesis due to the reactivity of both the nitrile group and the aromatic ring. nbinno.com The sulfonyl functional group is also a cornerstone in synthesis, serving as a powerful electron-withdrawing group that can facilitate nucleophilic reactions and can be subsequently removed if needed through reductive desulfonylation. wikipedia.org

The key synthetic applications for this compound are predicated on the following reactive sites:

The Aromatic Ring: The strong activation by the sulfonyl groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (S_NAr). Halogen atoms or other leaving groups positioned ortho or para to the sulfonyl groups would be readily displaced by nucleophiles, allowing for the introduction of a wide range of functionalities.

The Nitrile Group: The cyano group is a versatile functional handle that can be converted into various other groups. chemrxiv.org It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This allows for profound structural modifications late in a synthetic sequence.

The Methylsulfonyl Groups: While stable, the C-S bond in sulfones can be cleaved under specific reductive conditions. wikipedia.org This allows the sulfonyl group to be used as a temporary activating group that is later removed, a strategy often employed in complex molecule synthesis.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Target Functional Group Potential Reagents Application Area
Nitrile Hydrolysis Carboxylic Acid (-COOH) H₃O⁺, heat Synthesis of polyfunctional aromatic acids
Nitrile Reduction Primary Amine (-CH₂NH₂) H₂, Raney Ni; LiAlH₄ Building block for polyamides, ligands
Cyclotrimerization 1,3,5-Triazine ring Transition metal catalysts Core for functional materials, ligands

| Nucleophilic Aromatic Substitution | Ether, Amine, Thioether | Alkoxides, Amines, Thiolates | Synthesis of complex substituted aromatics |

The combination of these features allows this compound to serve as a foundational component for producing agrochemicals, specialty dyes, and other high-value organic compounds. nbinno.com

Exploration in Advanced Materials Science

The distinct electronic characteristics of this compound suggest its potential as a building block for advanced functional materials. The electron-withdrawing nature of its substituents can be harnessed to create materials with specific electronic, optical, or physical properties. nbinno.com

Electron-Transport Materials: Organic molecules with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) are essential for use as electron-transport or n-type materials in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The three strong electron-withdrawing groups on this compound significantly lower its LUMO energy level, making it an attractive candidate for incorporation into such materials. Its rigid structure and high polarity could also contribute to favorable molecular packing and efficient electron transport in the solid state.

High-Performance Polymers: Incorporation of this benzonitrile derivative as a monomer into polymer chains (e.g., polyimides, polyethers, or polyesters) could enhance their properties. The polarity and rigidity of the unit could increase the polymer's glass transition temperature (T_g) and improve thermal stability. The high dipole moment associated with the nitrile and sulfonyl groups may also lead to polymers with a high dielectric constant, which are valuable for applications in electronic components like capacitors and insulators.

Fluorescent Materials: Benzonitriles can undergo metal-catalyzed cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net Applying this reaction to this compound would produce a highly functionalized triazine core, substituted with six methylsulfonyl groups. Such electron-deficient triazine frameworks often exhibit unique photophysical properties, including fluorescence, and have potential applications as sensors, optical materials, or components in supramolecular assemblies. researchgate.net

Table 3: Potential Applications in Materials Science

Material Class Potential Role of this compound Desired Property
Organic Electronics Electron-transport layer (ETL) component Low LUMO energy, good thermal stability
High-Performance Polymers Monomer for polyimides, polyketones Increased thermal stability, high dielectric constant
Functional Dyes Intermediate for solvatochromic dyes Large dipole moment, tunable electronic properties

| Fluorescent Materials | Precursor to a 1,3,5-triazine core | High electron affinity, potential for solid-state emission |

The exploration of this compound in these areas could lead to the development of novel materials with tailored properties for specialized technological applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Bis(methylsulfonyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible synthesis involves sequential sulfonation and methylation of benzonitrile derivatives. For example:

Sulfonation : Introduce sulfonic acid groups at the 3- and 5-positions using fuming sulfuric acid.

Methylation : React with methylating agents (e.g., methyl iodide) under basic conditions.
Key variables include temperature control (0–5°C during sulfonation to avoid over-sulfonation) and stoichiometry (2.2 equivalents of methylating agent per sulfonic acid group). Yields typically range from 50–70%, depending on purification efficiency .

  • Optimization Tip : Use inert atmospheres (N₂/Ar) to prevent side reactions. Monitor progress via TLC or HPLC.

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution pattern (symmetrical 3,5-disubstitution) and absence of impurities. The electron-withdrawing sulfonyl groups deshield aromatic protons, appearing as a singlet near δ 8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected at m/z ~259).
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups .

Q. How do the electron-withdrawing sulfonyl groups influence the reactivity of the nitrile moiety?

  • Methodological Answer : The sulfonyl groups enhance the electrophilicity of the nitrile, enabling nucleophilic additions (e.g., with amines or alcohols) under milder conditions. For example:

  • Cyano hydrolysis : Requires diluted acidic/basic conditions (e.g., 1M H₂SO₄, 80°C) to avoid decomposition of sulfonyl groups.
  • Nitrile coupling : Suzuki-Miyaura coupling may require palladium catalysts with strong electron-deficient ligands (e.g., XPhos) due to reduced electron density .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from subtle differences in:

  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) to separate isomers or byproducts.
  • Catalyst systems : Screen Pd/C, Pd(OAc)₂, or Ni-based catalysts for cross-coupling reactions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Validate results via controlled replicates .

Q. What computational strategies predict the compound’s interactions in medicinal chemistry applications?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). The sulfonyl groups may form hydrogen bonds with active-site residues.
  • DFT calculations : Analyze electron density maps (e.g., using Gaussian) to assess nitrile reactivity and substituent effects on charge distribution .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Exothermic reactions : Implement gradual reagent addition and cooling systems during sulfonation.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.
  • Waste management : Neutralize acidic byproducts with CaCO₃ before disposal .

Q. How can researchers design derivatives of this compound for targeted bioactivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methylsulfonyl with trifluoromethyl) and test against biological targets.
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • In vitro screening : Use high-throughput assays (e.g., kinase inhibition) to prioritize candidates .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 2–8°C to prevent moisture absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.